Enantiomeric Identity: (S)- vs. (R)-Enantiomer CAS Registry and Chiroptical Differentiation
The (S)-enantiomer (CAS 122663-24-5) and the (R)-enantiomer (CAS 122663-23-4) are separately registered compounds . The (S)-enantiomer is the enantiomer required for the synthesis of (S)-GSK1482160, which exhibits a Ki of 3.1 nM at the human P2X7 receptor; the (R)-configuration would produce the enantiomeric amide with untested but predictably different binding affinity [1]. While specific rotation values for the aldehyde are not publicly reported, the corresponding (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid (CAS 52574-06-8) is commercially available with ≥98% purity and defined optical rotation, providing a validated chiral pool entry .
| Evidence Dimension | Chiral configuration requirement for downstream drug binding |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 122663-24-5) leads to (S)-GSK1482160 with Ki = 3.1 nM at human P2X7R |
| Comparator Or Baseline | (R)-enantiomer (CAS 122663-23-4) would lead to (R)-GSK1482160 with uncharacterized but presumably different binding; racemate (CAS 1824352-55-7) contains 50% (R)-enantiomer |
| Quantified Difference | 3.1 nM (S) vs. unknown (R); 50% inactive isomer in racemate reduces effective yield |
| Conditions | Radioligand competitive binding assay using [11C]GSK1482160 on human recombinant P2X7 receptor expressed in HEK293 cell membranes |
Why This Matters
Procurement of the correct enantiomer directly determines the stereochemical outcome and biological activity of downstream drug candidates; using the wrong enantiomer or racemate introduces a 50% impurity that must be removed.
- [1] Gao, M., et al. (2019). Synthesis and in vitro biological evaluation of new P2X7R radioligands [11C]halo-GSK1482160 analogs. Bioorganic & Medicinal Chemistry Letters, 29(12), 1476–1480. doi:10.1016/j.bmcl.2019.04.018. View Source
